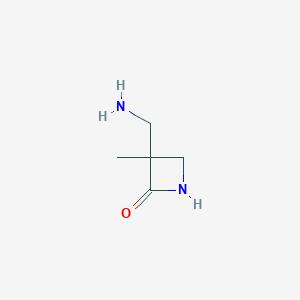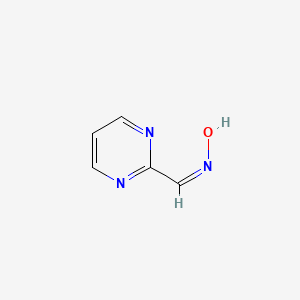
(E)-Pyrimidine-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Pyrimidine-2-carbaldehyde oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
Vorbereitungsmethoden
(E)-Pyrimidine-2-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-2-carbaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, often carried out at room temperature, and the product is usually obtained in good yield.
Industrial production methods for oximes, including this compound, often involve the treatment of aldehydes or ketones with hydroxylamine . This classical method is widely used due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
(E)-Pyrimidine-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Oximes can be reduced to amines using reducing agents such as hydrosilanes.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-Pyrimidine-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Oximes are used in the production of pharmaceuticals and agrochemicals due to their versatile reactivity.
Wirkmechanismus
The mechanism of action of (E)-Pyrimidine-2-carbaldehyde oxime involves its ability to form stable complexes with various biological targets. For example, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (E)-Pyrimidine-2-carbaldehyde oxime include other oximes such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with similar applications.
Methoxime: Known for its antibacterial properties.
What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C5H5N3O |
|---|---|
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |
InChI-Schlüssel |
IYKGJZGTTXURLS-YWEYNIOJSA-N |
Isomerische SMILES |
C1=CN=C(N=C1)/C=N\O |
Kanonische SMILES |
C1=CN=C(N=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


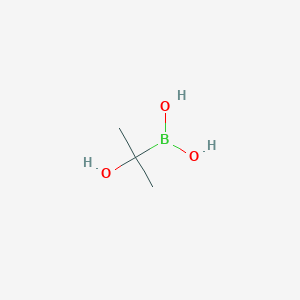

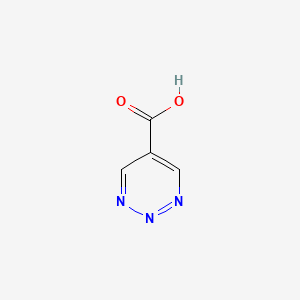
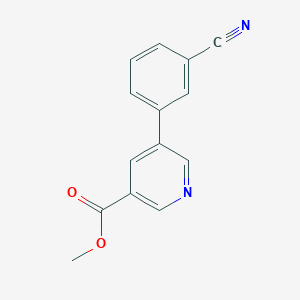




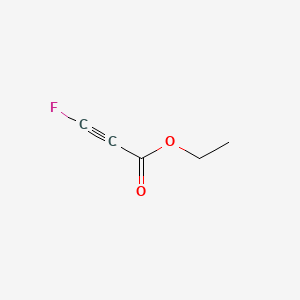


![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
